

An In-Depth Technical Guide to 4-methyl-1-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-methyl-1-phenyl-1H-Pyrazole

CAS No.: 14766-43-9

Cat. No.: B089377

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This guide provides a comprehensive technical overview of **4-methyl-1-phenyl-1H-pyrazole**, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's identification, synthesis, physicochemical properties, and its burgeoning role as a valuable scaffold in medicinal chemistry.

Compound Identification and Physicochemical Profile

Correctly identifying a chemical entity is the foundation of all subsequent research. The specific isomer, **4-methyl-1-phenyl-1H-pyrazole**, is distinguished by the placement of the methyl group on the C4 position of the pyrazole ring and the phenyl group on the N1 position.

It is crucial to differentiate this compound from its isomers, such as 1-methyl-4-phenyl-1H-pyrazole (CAS No. 10199-69-6)[1][2] and 3-methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7)[3], as the substitution pattern profoundly influences its chemical and biological properties. While a unique CAS number for **4-methyl-1-phenyl-1H-pyrazole** is not prominently available

in major databases, its identity is unequivocally defined by its structure. For procurement and regulatory purposes, researchers should refer to the specific chemical name and structure.

Table 1: Physicochemical Properties of Phenylpyrazole Isomers

Property	Value (for 1-methyl-4-phenyl-1H-pyrazole isomer)	Data Source
CAS Number	10199-69-6	PubChem[2]
Molecular Formula	C ₁₀ H ₁₀ N ₂	PubChem[2]
Molecular Weight	158.20 g/mol	PubChem[2]
IUPAC Name	1-methyl-4-phenylpyrazole	PubChem[2]
Melting Point	102 °C	Biosynth[1]
LogP	1.9	PubChem[2]
Hydrogen Bond Donors	0	PubChem[2]

| Hydrogen Bond Acceptors| 1 | PubChem[2] |

Note: Data presented is for the closely related isomer 1-methyl-4-phenyl-1H-pyrazole (CAS 10199-69-6) as a reference point for general physical characteristics. Researchers must obtain lot-specific data for **4-methyl-1-phenyl-1H-pyrazole**.

Synthesis and Mechanistic Insights: The Knorr Pyrazole Synthesis

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most reliable and versatile method for synthesizing substituted pyrazoles, including the target compound, is the Knorr pyrazole synthesis.[4][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.[4][6]

The thermodynamic driving force of the reaction is the formation of a stable aromatic pyrazole ring.[5] The causality behind this experimental choice lies in its efficiency, regioselective

potential, and the ready availability of starting materials.

Retrosynthetic Analysis and Proposed Protocol

To synthesize **4-methyl-1-phenyl-1H-pyrazole**, the logical precursors are phenylhydrazine and a methylated 1,3-dicarbonyl compound, specifically 3-methyl-2,4-pentanedione (also known as methylacetylacetone).

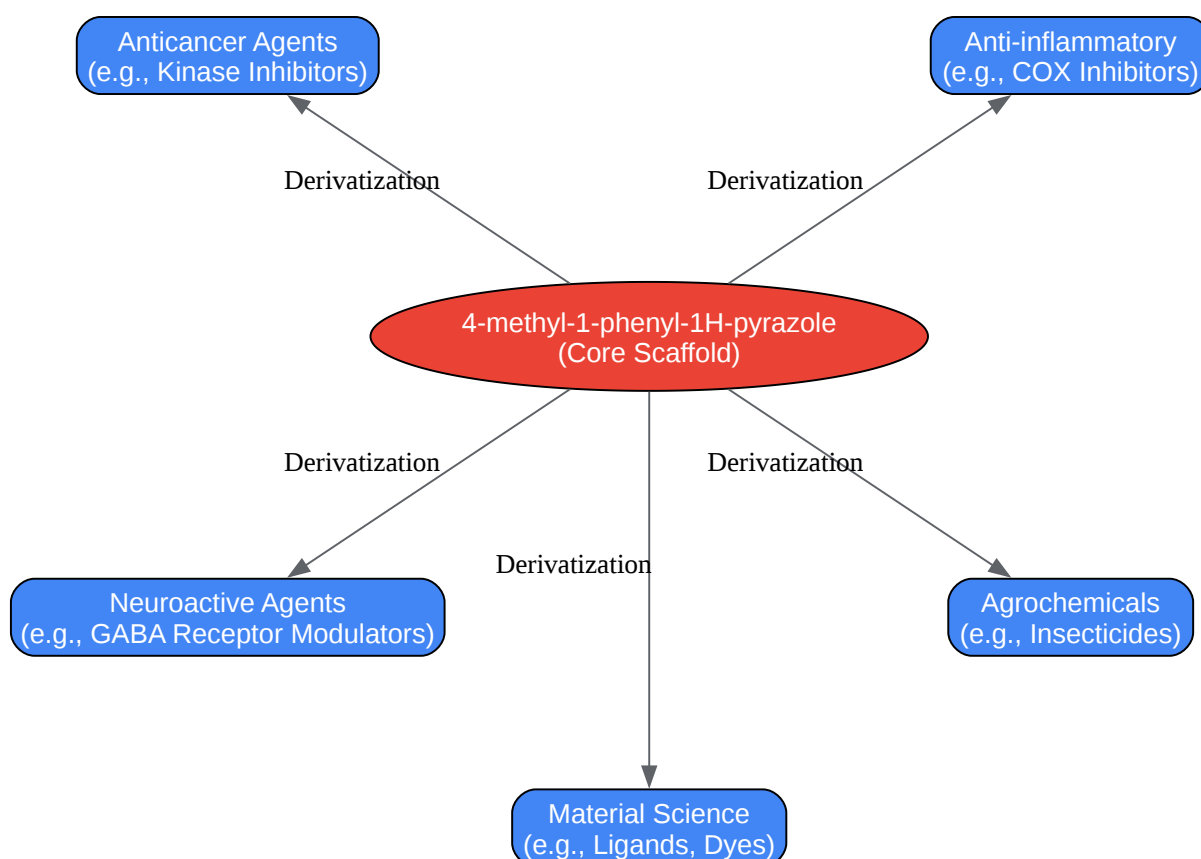
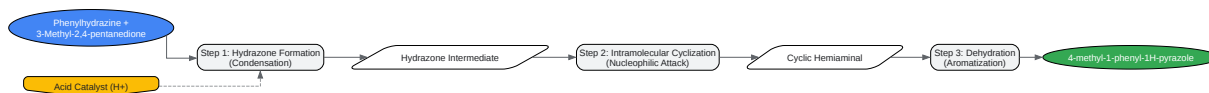
Experimental Protocol: Synthesis of **4-methyl-1-phenyl-1H-pyrazole**

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.
- **Hydrazine Addition:** Add phenylhydrazine (1.0 eq) to the solution. If using the hydrochloride salt of the hydrazine, a mild base may be required to liberate the free hydrazine.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
- **Reaction Execution:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of the solution or require extraction with an organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **4-methyl-1-phenyl-1H-pyrazole**.

This protocol is a self-validating system; the formation of the aromatic pyrazole product is highly favorable, and its distinct polarity change from the starting materials makes monitoring by TLC straightforward.

Mechanistic Workflow

The mechanism proceeds via an initial, rapid condensation between one of the carbonyl groups of the diketone and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazole.



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Caption: The role of the **4-methyl-1-phenyl-1H-pyrazole** core as a versatile scaffold.

Safety and Handling

While specific toxicity data for **4-methyl-1-phenyl-1H-pyrazole** is not readily available, data for its isomers provides guidance on handling precautions. For 1-methyl-4-phenyl-1H-pyrazole, the GHS classifications indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [2] Standard Laboratory Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

4-methyl-1-phenyl-1H-pyrazole represents a valuable chemical entity for researchers in organic synthesis and drug discovery. Its synthesis is accessible through established and robust methodologies like the Knorr synthesis. As a derivative of the pharmacologically validated pyrazole scaffold, it holds significant potential as a building block for the development of novel therapeutics and other advanced chemical applications. A thorough understanding of its synthesis, properties, and the broader context of pyrazole chemistry is essential for unlocking its full potential in scientific research.

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